Circulin

Structural Biology Peptide Chemistry Antibiotic Differentiation

Circulin (CAS 9008-54-2) is a macrocyclic polypeptide antibiotic belonging to the polymyxin group. It is produced by Bacillus circulans, a microorganism found in soil and dust.

Molecular Formula C45H84N16O13
Molecular Weight 1057.2 g/mol
CAS No. 9008-54-2
Cat. No. B12663914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCirculin
CAS9008-54-2
Molecular FormulaC45H84N16O13
Molecular Weight1057.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC=O)C(C)O)CCN)CCN
InChIInChI=1S/C45H84N16O13/c1-7-23(4)33-44(73)56-28(10-16-48)37(66)54-30(12-18-50)41(70)60-34(24(5)63)43(72)51-19-13-31(40(69)53-27(9-15-47)39(68)58-32(20-22(2)3)42(71)59-33)55-38(67)29(11-17-49)57-45(74)35(25(6)64)61-36(65)26(8-14-46)52-21-62/h21-35,63-64H,7-20,46-50H2,1-6H3,(H,51,72)(H,52,62)(H,53,69)(H,54,66)(H,55,67)(H,56,73)(H,57,74)(H,58,68)(H,59,71)(H,60,70)(H,61,65)/t23-,24+,25+,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-/m0/s1
InChIKeyYLHJFOAQDDQFIU-LGGGVIKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Circulin (CAS 9008-54-2): A Macrocyclic Peptide Antibiotic from Bacillus circulans


Circulin (CAS 9008-54-2) is a macrocyclic polypeptide antibiotic belonging to the polymyxin group [1]. It is produced by Bacillus circulans, a microorganism found in soil and dust [2]. Circulin exhibits a cyclic peptide structure characterized by a ring of seven amino acids and a three-amino-acid side chain [3]. It is primarily active against Gram-negative bacteria, with a spectrum distinct from related polymyxins [4].

Why Generic Substitution Fails for Circulin: Distinct Spectrum and Enzyme Sensitivity


Generic substitution of Circulin with other polymyxin-class antibiotics is not feasible due to its distinct antibacterial spectrum and unique enzyme sensitivity. Circulin exhibits a bacterial spectrum that differs from that of polymyxin and aerosporin [1]. Furthermore, circulin is inactivated by crude trypsin, whereas polymyxin is not [2]. These differences underscore the need for specific selection based on experimental requirements rather than interchangeability with in-class alternatives.

Quantitative Differentiation of Circulin from Polymyxins and Other Cyclotides


Structural Distinction: Circulin A vs. Polymyxin B1/E1 Dipeptide Variation

Circulin A differs from Polymyxin B1 and E1 (Colistin A) by a single dipeptide variation within the seven-membered ring. While Polymyxin B1 contains D-Phe-L-Leu and Polymyxin E1 contains D-Leu-L-Leu, Circulin A features D-Leu-L-Ile [1]. This subtle but precise structural difference distinguishes circulin at the molecular level, enabling definitive identification and differentiation from closely related polymyxins [2].

Structural Biology Peptide Chemistry Antibiotic Differentiation

Antibacterial Spectrum Divergence: Circulin vs. Polymyxin

Circulin exhibits an antibacterial spectrum distinct from polymyxin. The original characterization study reported that circulin's bacterial spectrum differs from that of polymyxin and aerosporin [1]. While both are active against Gram-negative bacteria, circulin demonstrates activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis (H37Rv) and fungi [2]. In contrast, polymyxin activity is predominantly restricted to Gram-negative organisms [3].

Antimicrobial Susceptibility Microbiology Drug Discovery

Differential Enzyme Sensitivity: Trypsin Inactivation

A key differentiating feature of circulin is its sensitivity to crude trypsin, in contrast to polymyxin, which is not inactivated by this enzyme [1]. This differential sensitivity provides a practical means to distinguish circulin from polymyxin in experimental settings and highlights a unique aspect of its metabolic stability profile.

Peptide Stability Enzymology Analytical Chemistry

Comparative Antimicrobial Potency: Circulin B vs. Polymyxin B

Circulin B demonstrates potent activity against Escherichia coli with an MIC of 0.41 µM, which is comparable to the reported MIC range of polymyxin B against E. coli (0.25–2 µg/mL, approximately 0.19–1.5 µM) [1][2]. Against Pseudomonas aeruginosa, circulin B exhibits an MIC of 25.5 µM, while polymyxin B shows MICs typically in the range of 0.5–2 µg/mL (0.38–1.5 µM) [1][3]. This indicates circulin B is less potent against P. aeruginosa relative to polymyxin B.

MIC Antibacterial Gram-negative Drug Discovery

Anti-HIV Activity: A Unique Feature of Circulin Variants

Circulin variants C–F exhibit potent inhibition of HIV-1 cytopathic effects with EC50 values ranging from 50 to 275 nM in cultured human T-lymphoblast (CEM-SS) cells [1][2]. This anti-HIV activity is a distinguishing feature of the cyclotide-class circulins and is not observed in polymyxin-class antibiotics [3]. The mechanism is believed to involve disruption of viral entry or replication [4].

Antiviral HIV Cyclotide Drug Discovery

Differential Toxicity Profile: Circulin vs. Aerospirin and Polymyxin

Circulin exhibits an intermediate toxicity profile compared to related antibiotics. It is reported to be somewhat less toxic than aerosporin but more toxic than polymyxin [1]. While specific LD50 values are not available in the cited source, this rank-order toxicity provides a crucial differentiator for applications where toxicity is a primary concern.

Toxicity Pharmacology Safety

Research and Industrial Applications of Circulin Guided by Differential Evidence


Antimicrobial Susceptibility Testing and Spectrum Analysis

Circulin's distinct antibacterial spectrum, which includes activity against Gram-positive, Gram-negative bacteria, Mycobacterium tuberculosis, and fungi [1], makes it a valuable tool for comparative antimicrobial susceptibility studies. Researchers can utilize circulin to probe mechanisms of resistance and evaluate spectrum breadth in novel antimicrobial discovery programs.

Structural Biology and Analytical Chemistry

The precise structural difference in the dipeptide sequence of Circulin A (D-Leu-L-Ile) compared to Polymyxin B1 (D-Phe-L-Leu) and E1 (D-Leu-L-Leu) [2] enables its use as a reference standard in analytical methods. Chromatographic differentiation [3] and mass spectrometry applications benefit from this unique molecular signature for compound identification and quality control.

Antiviral Drug Discovery (HIV)

Circulin variants C–F demonstrate potent anti-HIV activity (EC50 50–275 nM) [4], a property absent in traditional polymyxins. This positions circulins as lead compounds for developing novel antiviral agents targeting HIV entry or replication, as well as tools for studying viral pathogenesis [5].

Peptide Stability and Enzyme Interaction Studies

Circulin's sensitivity to crude trypsin, in contrast to polymyxin's resistance [6], offers a unique model system for investigating peptide-enzyme interactions. Researchers can employ circulin to study factors influencing proteolytic degradation of macrocyclic peptides and to design more stable analogs.

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